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Cat. No.: B14082094

Get Quote

Executive Summary & Strategic Advantage
(Methoxymethyl)trimethylammonium chloride (

) serves as a potent electrophilic source of the methoxymethyl group. While MOM-Cl is the
traditional reagent for synthesizing MOM ethers (protecting groups) and for

-methoxymethylation, it is a volatile, high-potency carcinogen.

The ammonium salt derivative offers a strategic advantage in drug development and organic

synthesis:

Safety: It is a non-volatile solid, significantly reducing inhalation risks compared to MOM-Cl.

Stoichiometric Control: As a crystalline solid, it allows for precise weighing and stoichiometric

control, eliminating the variance found in volatile liquid handling.
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Reaction Modulation: The leaving group (

) is less labile than chloride, allowing for "tunable" reactivity based on solvent polarity and
temperature.

Mechanistic Pathways
Understanding the electrophilicity of the methylene carbon is critical for optimization. The

reaction proceeds via an

displacement or an

-like pathway involving the formation of a reactive oxocarbenium ion.

Pathway Analysis
Dissociation: The salt dissolves in polar aprotic solvents (MeCN, DMF).

Activation: Thermal energy or Lewis acid assistance weakens the

bond.

Substitution: The nucleophile attacks the methylene carbon, displacing trimethylamine (

).
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Figure 1: Mechanistic divergence depends on nucleophile strength. Strong nucleophiles

(Grignards) favor direct displacement (
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), while weak nucleophiles (alcohols) often require oxocarbenium formation (

).

Protocol A: O-Functionalization (MOM Protection)
This protocol describes the protection of a primary alcohol. The ammonium salt is used to

generate the MOM ether without handling liquid MOM-Cl.

Materials
Substrate: Primary/Secondary Alcohol (1.0 equiv)

Reagent: (Methoxymethyl)trimethylammonium chloride (1.5 equiv)

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Temperature:

to Reflux

Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the Alcohol (1.0 equiv) in anhydrous MeCN (

).

Base Addition: Add DIPEA (2.0 equiv) via syringe. Stir for 10 minutes at room temperature.

Reagent Addition: Add (Methoxymethyl)trimethylammonium chloride (1.5 equiv) as a

solid in one portion.

Note: The reaction mixture may remain heterogeneous initially.

Activation: Heat the reaction to
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. Monitor by TLC.[1]

Insight: Unlike MOM-Cl which reacts at

, the ammonium salt requires thermal energy to expel the

leaving group.

Completion: Upon consumption of starting material (typically 2–6 hours), cool to room

temperature.

Workup:

Dilute with Ethyl Acetate (EtOAc).

Wash with

(to remove excess DIPEA and trimethylamine byproduct).

Wash with sat.

and Brine.

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography.

Optimization Table
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Variable Condition Outcome

Solvent DCM
Slow reaction (poor solubility of

salt).

Solvent MeCN
Optimal. Good solubility at

reflux; clean conversion.

Solvent DMF
High solubility, but harder to

remove during workup.

Base NaH

Faster reaction (alkoxide

formation), but requires

start.

Base DIPEA

Recommended. Milder,

compatible with sensitive

substrates.[2]

Protocol B: C-Functionalization (Reaction with
Grignards)
This advanced protocol utilizes the salt to introduce a methoxymethyl group onto a carbon

skeleton, effectively synthesizing methyl ethers from halides.

Reaction:

Materials
Substrate: Aryl or Alkyl Grignard Reagent (

in THF)

Reagent: (Methoxymethyl)trimethylammonium chloride (Solid, dried under vacuum)

Solvent: Anhydrous THF

Step-by-Step Methodology
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Reagent Slurry: In a Schlenk flask, suspend (Methoxymethyl)trimethylammonium
chloride (1.2 equiv) in anhydrous THF (

) under Argon. Cool to

.

Nucleophile Addition: Dropwise add the Grignard reagent (1.0 equiv) to the suspension over

15 minutes.

Observation: The suspension may thin as the ammonium salt reacts and the magnesium

salts precipitate.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

Mechanistic Note: The Grignard reagent attacks the methylene carbon, displacing the

neutral amine. This is an irreversible

process.

Quench: Cool to

and carefully quench with sat.

.[3][4]

Caution: Exothermic reaction.[5][6]

Extraction: Extract with Diethyl Ether (

). The product (

) is in the organic layer.

Analysis: The presence of the

singlet (approx

ppm and

ppm) in
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NMR confirms the alkylation.

Troubleshooting & Critical Controls
Common Failure Modes

Low Conversion (Protocol A):

Cause: Temperature too low. The

bond is strong.

Fix: Increase temperature to reflux (

for MeCN) or switch to DMF at

.

Hygroscopicity:

Cause: The ammonium salt is extremely hygroscopic. Wet reagent hydrolyzes to form

formaldehyde and methanol.

Fix: Dry the reagent in a vacuum desiccator over

for 24 hours before use.

Byproduct Odor:

Cause: Release of Trimethylamine (

).

Fix: Perform all rotovap operations with an acid trap (bubbler containing dilute HCl) to

neutralize the fishy odor of the amine.

Safety Profile vs. MOM-Cl
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Feature MOM-Cl (Liquid) Ammonium Salt (Solid)

Physical State Volatile Liquid Crystalline Solid

Inhalation Risk High (Carcinogenic Vapor) Low (Dust mask required)

Stability Hydrolyzes rapidly in air Stable if stored dry

Regulatory Highly Regulated / Restricted Less Regulated (Intermediate)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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